Piperazine-1-carboxylic acid allyl ester

説明

Piperazine-1-carboxylic acid allyl ester is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of piperazine derivatives is a topic of interest due to their prevalence in pharmacologically active compounds. The papers describe various synthetic routes to create piperazine derivatives with different substituents. For instance, a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was synthesized through a double asymmetric allylboration of glutaraldehyde, followed by aminocyclization and carbamation . Another approach involved a Pd-catalyzed carboamination reaction to create cis-2,6-disubstituted piperazines . These methods highlight the versatility of synthetic strategies to modify the piperazine core, which could be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. The papers discuss the crystal packing of piperazinediones derived from specific carboxylic acids and the importance of stereochemistry in the resulting compounds . The supramolecular organization in crystals was determined by X-ray crystallography, revealing preferences for certain arene interactions . These findings suggest that the molecular structure of this compound would also be significant in determining its properties and potential applications.

Chemical Reactions Analysis

Chemical reactions involving piperazine derivatives are diverse. The papers describe the use of piperazine derivatives as catalysts, such as l-piperazine-2-carboxylic acid derived N-formamides, which showed high enantioselectivity in the hydrosilylation of N-aryl imines . This indicates that this compound could potentially participate in or catalyze specific chemical reactions, depending on its functional groups and stereochemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and substituents. The synthesis of enantiomerically pure 3-substituted piperazine-2-acetic acid esters, for example, resulted in compounds with different diastereomeric ratios that could be separated chromatographically . These properties are essential for the application of piperazine derivatives in drug discovery and other fields. Although the papers do not directly address the properties of this compound, similar analytical techniques and considerations would likely apply to this compound as well.

科学的研究の応用

Synthesis and Characterization

- Piperazine-1-carboxylic acid allyl ester is used in the synthesis of unsaturated piperazine compounds, which involves reactions with acylation reactive groups. For example, methacryloyl piperazine, a derivative, was synthesized through the reaction of methacrylic anhydride with piperazine, leading to the creation of various unsaturated piperazines in medium to good yields (Sari, Ünalan, & Yılmaz, 2019).

Analysis in Pharmacological Studies

- Piperazine derivatives, including this compound, have been analyzed for their pharmacological properties and metabolites. For instance, TM-208, a synthesized compound with anticancer activity, was studied for its metabolites in rat plasma and tissues, providing insights into drug metabolism and disposition (Jiang, Ling, Han, Li, & Cui, 2007).

Pharmaceutical Applications

- Derivatives of this compound are explored for their potential pharmaceutical applications. One study focused on a piperazinic derivative, LQFM008, and its anxiolytic-like profile in mice, indicating potential for developing new therapeutic agents (de Brito et al., 2012).

Chemical Synthesis and Drug Development

- This compound is instrumental in the synthesis of various piperazine derivatives. These compounds are used as scaffolds for parallel library synthesis or intermediates for novel piperazine compounds, broadening the chemical diversity and application in drug development (Chamakuri, Jain, Reddy Guduru, Arney, MacKenzie, Santini, & Young, 2018).

Antinociceptive and Anti-inflammatory Activities

- Piperazine derivatives, including this compound, have been studied for their antinociceptive and anti-inflammatory activities. Research shows that these compounds can act as candidates for analgesic and anti-inflammatory drugs, highlighting their potential in pain management and inflammation treatment (Silva et al., 2015).

Catalysis and Chemical Reactions

- This compound derivatives have been developed as catalysts for various chemical reactions. For example, they have been used as Lewis basic catalysts for the hydrosilylation of N-arylimines, demonstrating high enantioselectivity and yielding a broad range of substrates, which is significant for chemical synthesis processes (Wang, Cheng, Wu, Wei, & Sun, 2006).

作用機序

Target of Action

Piperazine-1-carboxylic acid allyl ester is a derivative of piperazine . Piperazine and its derivatives are known to target the GABA (gamma-aminobutyric acid) receptors . GABA receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

This compound, like other piperazine derivatives, acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Given its action on gaba receptors, it can be inferred that it influences the gabaergic system and related neurotransmission pathways .

Pharmacokinetics

Piperazine derivatives are generally known to be well-absorbed and distributed in the body

Result of Action

The primary result of this compound’s action is the modulation of GABA receptor activity, leading to changes in neuronal excitability . This can have various effects depending on the specific context and location of these receptors in the body.

特性

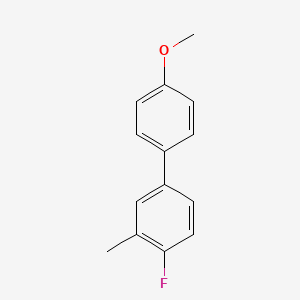

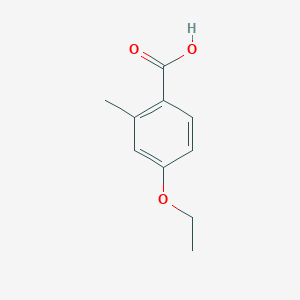

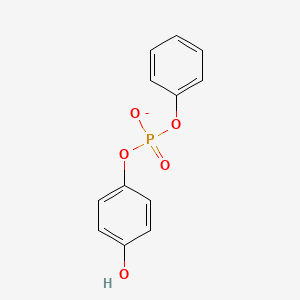

IUPAC Name |

prop-2-enyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-7-12-8(11)10-5-3-9-4-6-10/h2,9H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADGKZHBIXGYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615889 | |

| Record name | Prop-2-en-1-yl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55389-48-5 | |

| Record name | Prop-2-en-1-yl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1342830.png)

![3-[(2-Hydroxyethane)sulfonyl]propanoic acid](/img/structure/B1342842.png)